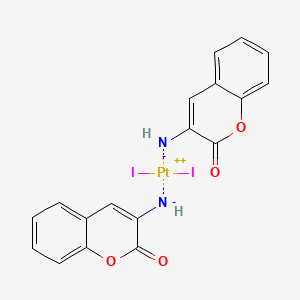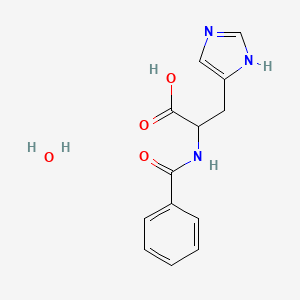
2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its role in enzyme catalysis. The benzamido group may interact with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This differentiates it from other imidazole derivatives, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C13H13N3O3.H2O/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10;/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19);1H2 |
Clave InChI |
PSBZDLCAFKRJDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
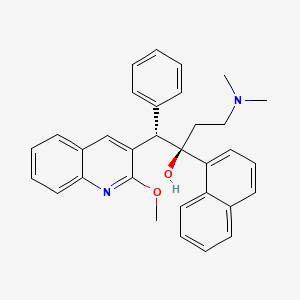
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
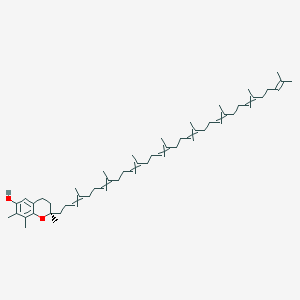
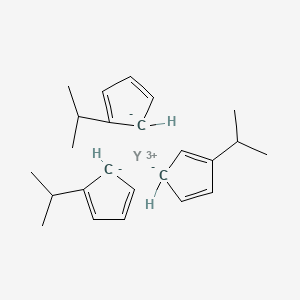
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
